![molecular formula C11H10BrN3OS B586255 O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate CAS No. 842138-75-4](/img/structure/B586255.png)
O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate
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Overview
Description
“O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate” is a synthetic chemical compound that belongs to the class of quinoxaline derivatives. It has a molecular formula of C11H10BrN3OS and a molecular weight of 312.19 . This compound is also known as "(5-Bromo-6-quinoxalinyl)carbamothioic Acid O-Ethyl Ester" .
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
One-Pot Synthesis of Quinoxaline Derivatives : A study by Piltan et al. (2015) presents an efficient one-pot synthesis method for (1,2-dihydro-2-oxoquinoxaline-3-yl)methyl carbamodithioate derivatives, highlighting the versatility of quinoxaline compounds in chemical synthesis. This process utilizes benzene-1,2-diamines, ethyl bromopyruvate, and CS2 in a four-component reaction, showcasing the compound's role in facilitating complex chemical transformations (Piltan et al., 2015).
Application in Heteroarylation Reactions : Research by Fu et al. (2012) explores the use of bromoquinoxaline derivatives in palladium-catalyzed direct arylation of heteroaromatics, providing a pathway to biheteroaryls. This study emphasizes the strategic use of ester groups to prevent dimer formation and enhance yield, demonstrating the compound's utility in creating complex heteroaromatic structures (Fu et al., 2012).
Biological Activities
- Antibacterial and Antifungal Properties : Sharma et al. (2022) investigated the antibacterial and antifungal activities of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, highlighting the potential of bromoquinoxaline derivatives in developing new antimicrobial agents. This research underscores the drug-like nature of these compounds and their efficacy against certain bacterial and fungal strains (Sharma et al., 2022).
Material Science Applications
- Fluorescent Brightening Agents : The work by Rangnekar and Shenoy (1987) explores the condensation of bromoisatin with aryl methyl ketones to produce bromoquinoline derivatives, which have potential applications as fluorescent brightening agents. This study showcases the adaptability of bromoquinoxaline derivatives in material science, specifically in enhancing the brightness and whiteness of textiles and paper products (Rangnekar & Shenoy, 1987).
Mechanism of Action
Target of Action
The primary target of O-Ethyl (5-Bromoquinoxalin-6-yl)carbamothioate is currently unknown . This compound is a biochemical used for proteomics research .
Mode of Action
It is known to be an impurity of brimonidine , a highly selective alpha-2 adrenoceptor agonist .
Biochemical Pathways
As an impurity of Brimonidine , it may potentially influence the pathways associated with alpha-2 adrenoceptor agonists .
Result of Action
As an impurity of Brimonidine , it may have similar effects, such as reducing ocular pressure by reducing aqueous humour production .
properties
IUPAC Name |
O-ethyl N-(5-bromoquinoxalin-6-yl)carbamothioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3OS/c1-2-16-11(17)15-7-3-4-8-10(9(7)12)14-6-5-13-8/h3-6H,2H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCIQAAGOLJLQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)NC1=C(C2=NC=CN=C2C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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